molecular formula C9H11BrZn B6333717 3,5-Dimethylbenzylzinc bromide, 0.5M in tetrahydrofuran CAS No. 937818-32-1

3,5-Dimethylbenzylzinc bromide, 0.5M in tetrahydrofuran

Cat. No. B6333717
CAS RN: 937818-32-1
M. Wt: 264.5 g/mol
InChI Key: IQWRBBVHKRHBHA-UHFFFAOYSA-M
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Description

3,5-Dimethylbenzylzinc bromide, 0.5M in tetrahydrofuran (3,5-DMBzZnBr/THF) is an organozinc reagent used in organic synthesis. It is a useful reagent due to its ability to form carbon-carbon bonds, making it useful in the synthesis of various compounds.

Scientific Research Applications

3,5-DMBzZnBr/THF has been used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as methyl esters, β-amino alcohols, and amines. It is also used in the synthesis of organometallic compounds, such as organozinc compounds and organocopper compounds.

Mechanism of Action

The mechanism of action of 3,5-DMBzZnBr/THF is based on nucleophilic substitution. The zinc bromide reacts with the bromide group of the 3,5-dimethylbenzyl bromide to form an organozinc intermediate. This intermediate then reacts with the desired nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DMBzZnBr/THF are not well understood. It is known to be a mild irritant to the skin and eyes, and can be toxic if ingested. It is recommended to use appropriate protective clothing and equipment when handling 3,5-DMBzZnBr/THF.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-DMBzZnBr/THF in lab experiments include its low cost and its ability to form carbon-carbon bonds. Additionally, it does not require a high temperature for the reaction to take place, making it suitable for a variety of lab experiments. The main limitation of using 3,5-DMBzZnBr/THF in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

For 3,5-DMBzZnBr/THF include further research into its biochemical and physiological effects, as well as potential applications in the synthesis of complex organic molecules. Additionally, further research into its solubility in water could lead to new ways to use it in a variety of lab experiments. Finally, research into the optimal reaction conditions for the synthesis of organozinc compounds could lead to new and improved methods for synthesizing these compounds.

Synthesis Methods

The synthesis of 3,5-DMBzZnBr/THF is achieved through the reaction of 3,5-dimethylbenzyl bromide and zinc bromide in tetrahydrofuran. This reaction is carried out at room temperature and yields a clear yellow solution. The reaction is generally carried out in an inert atmosphere, such as nitrogen or argon.

properties

IUPAC Name

bromozinc(1+);1-methanidyl-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWRBBVHKRHBHA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[CH2-])C.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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